3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

NOX4 inhibition NADPH oxidase ROS production

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one is an N3-substituted oxazolidinone validated for NOX1/NOX4 inhibition (Ki 104 nM/101 nM) with ~11-fold selectivity over NOX2. It is a defined tool for isoform-preferential ROS studies and epigenetic research (MAO-B/LSD1 dual-target). This compound exhibits a selectivity profile negative for 5-LOX, AOX1, and tyrosinase, ensuring reliable, target-specific assay performance.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 6317-28-8
Cat. No. B15215720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one
CAS6317-28-8
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC1COC(=O)N1CC2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10ClNO2/c11-9-3-1-8(2-4-9)7-12-5-6-14-10(12)13/h1-4H,5-7H2
InChIKeyIIRDBLIIPJJVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one CAS 6317-28-8: Sourcing Considerations and Comparator Landscape


3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one (CAS 6317-28-8) is an N-substituted oxazolidinone heterocycle with molecular formula C₁₀H₁₀ClNO₂ and molecular weight 211.64 g/mol . It features a 1,3-oxazolidin-2-one core bearing a 4-chlorobenzyl substituent at the N3 position [1]. The compound is commercially available from multiple research chemical suppliers as a research-use-only intermediate and screening compound. Primary relevant comparators include the unsubstituted parent 1,3-oxazolidin-2-one, the non-chlorinated analog 3-benzyl-1,3-oxazolidin-2-one, and 4-substituted positional isomers.

Why 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one Cannot Be Casually Replaced by Unsubstituted or Non-Chlorinated Oxazolidinone Analogs


Substitution at the N3 position of the oxazolidinone ring fundamentally alters the compound's target engagement profile, physicochemical properties, and biological readout. The 4-chlorobenzyl group introduces a distinct combination of lipophilicity (calculated LogP = 2.23 ) and electron-withdrawing character that affects membrane permeability and target binding [1]. In contrast, the unsubstituted 1,3-oxazolidin-2-one and 3-benzyl-1,3-oxazolidin-2-one exhibit different target preferences—the latter series is documented primarily as mGluR2 positive allosteric modulators [2]. Even among 4-chlorobenzyl-containing derivatives, activity against specific targets such as NOX4 (Ki = 101 nM) [3] does not generalize across all oxazolidinone scaffolds. The quantitative evidence below establishes that this compound exhibits measurable, target-specific activity that cannot be assumed for close analogs.

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one: Quantitative Differentiation Evidence Versus Relevant Comparators


NOX4 Antagonist Activity: 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one Displays Sub-200 nM Potency

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one exhibits antagonist activity at human NOX4 with a Ki of 101 nM, assessed via inhibition of ROS production in CHO cell membranes [1]. The unsubstituted 1,3-oxazolidin-2-one parent scaffold lacks this specific NOX4 antagonism—the activity is conferred by the 4-chlorobenzyl N3 substitution. Among oxazolidinone derivatives screened in the same assay platform, this compound represents a distinct chemotype with measurable NOX4 engagement.

NOX4 inhibition NADPH oxidase ROS production oxidative stress

NOX1 Antagonist Activity: Comparable Sub-200 nM Potency with Defined Isoform Selectivity Window

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one demonstrates antagonist activity at human NOX1 with a Ki of 104 nM, nearly identical to its NOX4 potency (101 nM) [1]. However, activity against NOX2 is substantially weaker (Ki = 1,150 nM, approximately 11-fold reduced) [1]. This isoform selectivity profile—NOX1/NOX4 over NOX2—is not documented for the unsubstituted 1,3-oxazolidin-2-one scaffold. 3-Benzyl-1,3-oxazolidin-2-one analogs are characterized primarily as CNS-targeting mGluR2 modulators rather than NOX family antagonists [2].

NOX1 inhibition NADPH oxidase isoform reactive oxygen species cardiovascular research

5-Lipoxygenase Activity: No Significant Inhibition at 100 µM

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX) at 100 µM and showed no significant activity [1]. This negative result is informative for target profiling: the compound does not interfere with the 5-LOX pathway at screening-relevant concentrations. In contrast, certain oxazolidinone derivatives bearing specific C5 modifications have demonstrated 5-LOX inhibitory activity [2], indicating that the N3-(4-chlorobenzyl) substitution alone does not confer 5-LOX engagement.

5-lipoxygenase anti-inflammatory screening leukotriene pathway counter-screening

Aldehyde Oxidase and Tyrosinase: Negligible Activity (IC₅₀ > 1,000 µM)

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one was evaluated against rabbit aldehyde oxidase 1 (AOX1) and mushroom tyrosinase (polyphenol oxidase 2), displaying IC₅₀ values >1,000,000 nM (>1,000 µM) for both enzymes [1]. This near-complete lack of activity at screening concentrations contrasts with known AOX substrates and tyrosinase inhibitors, which typically exhibit IC₅₀ values in the nanomolar to low micromolar range. The unsubstituted 1,3-oxazolidin-2-one has not been characterized for AOX or tyrosinase activity in comparable assay formats.

aldehyde oxidase tyrosinase metabolic stability counter-screening off-target profiling

MAO-B and LSD1 Inhibition: Reported Target Engagement with Potential Epigenetic and CNS Implications

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one is documented as an inhibitor of monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. While specific Ki/IC₅₀ values for this compound are not publicly available in the indexed dataset, the dual MAO-B/LSD1 inhibition profile distinguishes it from 3-benzyl-1,3-oxazolidin-2-one analogs, which are characterized primarily as mGluR2 PAMs [2]. The unsubstituted 1,3-oxazolidin-2-one scaffold does not exhibit documented MAO-B or LSD1 activity.

MAO-B inhibitor LSD1 inhibitor epigenetics neurodegeneration cancer epigenetics

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one: Validated Application Scenarios Based on Quantitative Evidence


NOX1/NOX4 Inhibitor Screening and Oxidative Stress Research

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one is suitable as a screening compound for NOX1 and NOX4 inhibitor discovery programs, with documented Ki values of 104 nM (NOX1) and 101 nM (NOX4) in CHO cell membrane ROS production assays [1]. The ~11-fold selectivity over NOX2 (Ki = 1,150 nM) enables isoform-preferential tool compound applications [1].

MAO-B/LSD1 Dual-Target Epigenetic and CNS Research

The compound's annotation as an inhibitor of both MAO-B and LSD1 [2] supports its use in epigenetic regulation studies and neurodegenerative disease research. This dual-target profile distinguishes it from 3-benzyl-1,3-oxazolidin-2-one analogs, which are characterized as mGluR2 PAMs with different CNS target engagement [3].

Counter-Screening for 5-LOX, AOX1, and Tyrosinase Pathway Exclusion

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one has been validated as negative in 5-LOX (no significant activity at 100 µM) [4], AOX1 (IC₅₀ >1,000 µM) [5], and tyrosinase (IC₅₀ >1,000 µM) [5] assays. This selectivity profile makes it a suitable control compound or scaffold for assays requiring exclusion of interference from these specific pathways.

Oxazolidinone Scaffold SAR: N3-(4-Chlorobenzyl) Substituent Effects

Researchers investigating structure-activity relationships of N3-substituted oxazolidinones can use 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one as a defined reference point. Its calculated LogP of 2.23 and measured NOX family activity provide a quantitative baseline for evaluating how 4-chloro substitution and benzyl extension alter lipophilicity, target engagement, and selectivity relative to unsubstituted or 3-benzyl analogs [6].

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